2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine (CAS 888729-53-1, molecular formula C₉H₁₂ClNO₃, molecular weight 217.65 g/mol) is a polysubstituted pyridine derivative featuring a chlorine atom at the 2-position, a methoxy group at the 6-position, and a methoxymethoxy (MOM)-protected hydroxymethyl moiety at the 4-position. This compound belongs to the broader class of halogenated methoxypyridine intermediates, which are extensively employed in medicinal chemistry and agrochemical synthesis as versatile building blocks for the construction of biologically active molecules.

Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
CAS No. 888729-53-1
Cat. No. B12972657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine
CAS888729-53-1
Molecular FormulaC9H12ClNO3
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESCOCOCC1=CC(=NC(=C1)Cl)OC
InChIInChI=1S/C9H12ClNO3/c1-12-6-14-5-7-3-8(10)11-9(4-7)13-2/h3-4H,5-6H2,1-2H3
InChIKeyOVCTYKCWSLSMJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine (CAS 888729-53-1): A Strategic MOM-Protected Pyridine Building Block


2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine (CAS 888729-53-1, molecular formula C₉H₁₂ClNO₃, molecular weight 217.65 g/mol) is a polysubstituted pyridine derivative featuring a chlorine atom at the 2-position, a methoxy group at the 6-position, and a methoxymethoxy (MOM)-protected hydroxymethyl moiety at the 4-position . This compound belongs to the broader class of halogenated methoxypyridine intermediates, which are extensively employed in medicinal chemistry and agrochemical synthesis as versatile building blocks for the construction of biologically active molecules . The defining structural feature of this compound is the MOM-protected primary alcohol at the 4-position, which distinguishes it from simpler analogs bearing free hydroxyl, methyl ether, or aldehyde functionality at the same position.

Why 2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine Cannot Be Interchanged with Generic Pyridine Analogs


The presence of the methoxymethoxy (MOM) protecting group on the 4-hydroxymethyl moiety of this compound confers a specific orthogonality profile that cannot be replicated by analogs bearing a free hydroxyl, a simple methyl ether, or a directly oxidized aldehyde at the same position [1]. In multi-step synthetic sequences, the MOM ether remains intact under conditions that cleave silyl ethers (e.g., TBAF), is stable to mildly basic conditions that hydrolyze esters, yet is selectively removable under mild aqueous acid (pH < 1) or with Lewis acids such as Bi(OTf)₃ in aqueous media, without affecting TBDMS, TBDPS, benzyl, or allyl protecting groups present elsewhere in the molecule [2]. This orthogonal stability profile means that substituting a generic free-hydroxymethyl pyridine or a simple methoxymethyl ether for this compound would force a redesign of the entire protecting group strategy, potentially reducing overall synthetic yield and increasing step count. Procurement specialists and medicinal chemistry teams must therefore evaluate this compound not merely as a substituted pyridine, but as a specific pre-protected intermediate that eliminates an entire protection/deprotection sequence from the synthetic route.

Quantitative Differentiation Evidence for 2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine Relative to Closest Analogs


Orthogonal Protecting Group Stability: MOM Ether vs. Free Hydroxymethyl and Simple Methyl Ether

The MOM-protected 4-hydroxymethyl group in the target compound exhibits orthogonal stability that is fundamentally distinct from the free hydroxyl analog (2-chloro-6-methoxypyridin-4-yl)methanol, CAS 193001-91-1). The MOM ether is stable to basic conditions (pH > 9), nucleophilic reagents, and oxidizing agents that would react with a free primary alcohol, yet is selectively cleaved under mildly acidic conditions (aqueous HCl or Bi(OTf)₃ catalysis) that leave silyl ethers and benzyl ethers intact [1]. In contrast, simple methyl ether analogs are stable to acid but require harsh demethylating conditions (BBr₃, TMSI) that compromise many other functional groups [2]. This orthogonality enables sequential deprotection strategies impossible with non-MOM analogs.

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

MOM Protection Installed at Pyridine 4-Position: Enabling Selective C2-Cl Reactivity

The target compound retains a reactive chlorine atom at the 2-position, enabling chemoselective palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) while the MOM-protected 4-hydroxymethyl group remains inert. When compared against the free hydroxymethyl analog (CAS 193001-91-1), the MOM ether prevents competitive oxidative addition of Pd(0) into the C–O bond and eliminates the need for hydroxyl protection prior to coupling [1]. In analogous 2-chloro-6-methoxypyridine substrates, Suzuki couplings with aryl boronic acids proceed with yields typically in the 70–92% range under standard Pd(PPh₃)₄/Na₂CO₃ conditions [2]. The MOM ether at the 4-position does not interfere with the palladium catalytic cycle, whereas a free hydroxyl group can participate in undesired side reactions including deprotonation, oxidation, or coordination to the metal center.

Cross-Coupling Chemoselectivity Pyridine Functionalization

Molecular Complexity and Synthetic Step Economy vs. Simpler Pyridine Building Blocks

With a molecular weight of 217.65 g/mol, molecular formula C₉H₁₂ClNO₃, and three differentiated functional groups (C2–Cl, C6–OMe, C4–CH₂OMOM), the target compound embodies a significantly higher degree of pre-installed synthetic complexity compared to simpler building blocks . The most commonly available comparator, 2-chloro-6-methoxypyridine (CAS 17228-64-7, MW 143.57 g/mol, C₆H₆ClNO), lacks any functionality at the 4-position, requiring a separate formylation or halogenation step to introduce a synthetic handle . The direct 2-chloro-6-methoxypyridine-4-carbaldehyde (CAS 329794-31-2, MW 171.58 g/mol, C₇H₆ClNO₂), while bearing a reactive aldehyde at the 4-position, requires subsequent reduction and protection to achieve the MOM-protected alcohol state, representing 2 additional synthetic steps with cumulative yield loss. By procuring the MOM-protected alcohol directly, the user gains a compound that is 3–4 steps ahead of 2-chloro-6-methoxypyridine and 2 steps ahead of the 4-carbaldehyde in a typical synthetic sequence.

Step Economy Intermediate Complexity Synthetic Efficiency

Acid-Labile MOM Group Enables Traceless Deprotection to Free Alcohol Under Mild Conditions

The MOM protecting group in the target compound can be removed under exceptionally mild conditions to reveal the free 4-hydroxymethyl group, which can then be further oxidized, halogenated, or coupled. Carrigan et al. demonstrated that Bi(OTf)₃·xH₂O (5 mol %) in aqueous acetonitrile at room temperature cleaves MOM ethers with high selectivity, leaving TBDMS, TBDPS, benzyl, allyl, acetate, and PMB ethers completely intact [1]. In contrast, the structurally similar 2-chloro-6-methoxy-4-(methoxymethyl)pyridine (CAS 1402738-51-5, which bears a simple methyl ether at the 4-position rather than a MOM ether) requires harsh demethylating agents (BBr₃, TMSI, or HBr/AcOH at reflux) that are incompatible with many common functional groups and protecting groups [2]. Quantitative comparison shows that Bi(OTf)₃-mediated MOM cleavage proceeds with >90% conversion and full chemoselectivity in the presence of silyl ethers, whereas methyl ether cleavage with BBr₃ typically results in concurrent silyl ether removal and potential pyridine ring degradation.

Deprotection Chemistry Mild Cleavage Late-Stage Functionalization

Dual Electronic Directing Effects: C6-OMe Donates Electron Density While C2-Cl Provides a Leaving Group Handle

The methoxy group at the 6-position exerts a strong electron-donating (+M) resonance effect on the pyridine ring, activating the ring toward electrophilic substitution at the 3- and 5-positions while deactivating the 2-chloro position toward nucleophilic aromatic substitution relative to unchlorinated or 6-unsubstituted analogs . This electronic tuning is distinct from 2-chloro-4-substituted pyridines lacking the 6-methoxy group, where the electron-withdrawing effect of the ring nitrogen more strongly activates the 2-chloro group toward nucleophilic displacement. Quantitative Hammett σₚ values indicate that a p-methoxy substituent provides a σₚ of −0.27, significantly reducing the electrophilicity of the 2-chloro position compared to an unsubstituted 2-chloropyridine (σₚ = 0 for H) [1]. This electronic differentiation allows more selective cross-coupling at the 2-chloro position without competing nucleophilic displacement at elevated temperatures.

Electronic Effects Regioselective Functionalization Heterocyclic Chemistry

Optimal Procurement and Application Scenarios for 2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine


Multi-Step Synthesis of 2,4,6-Trisubstituted Pyridine Pharmacophores Requiring Orthogonal Deprotection

When constructing complex pyridine-containing drug candidates that require sequential deprotection of multiple hydroxyl groups, this compound provides the 4-hydroxymethyl group in pre-protected MOM ether form [1]. The MOM group can be selectively removed using Bi(OTf)₃ in aqueous acetonitrile at room temperature without affecting silyl ethers, benzyl ethers, or acetate esters present elsewhere in the molecule [2]. This scenario is particularly relevant for kinase inhibitor programs where pyridine scaffolds are elaborated into ATP-competitive binding motifs, and where orthogonal protecting group strategies are essential for late-stage diversification. Procurement of this pre-protected intermediate eliminates one full protection step and ensures compatibility with downstream orthogonal deprotection sequences.

Pd-Catalyzed Cross-Coupling at C2-Cl with an Intact 4-MOM-Protected Alcohol Handle

This compound is suited for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling at the C2-chloro position, where the 4-MOM ether remains completely inert to the palladium catalyst and reaction conditions. In contrast, the free hydroxymethyl analog (CAS 193001-91-1) would require protection prior to coupling, adding synthetic steps and yield loss [1]. Medicinal chemistry teams synthesizing libraries of 2-aryl-4-hydroxymethyl-6-methoxypyridines can procure this compound, perform the desired cross-coupling, and subsequently unveil the free alcohol under mild acidic conditions for further functionalization (e.g., oxidation to aldehyde, conversion to amine via Mitsunobu, or halogenation to alkyl chloride). This streamlined workflow is directly supported by the orthogonal stability evidence documented in Section 3.

Agrochemical Intermediate Synthesis Requiring Chemoselective Late-Stage Alcohol Unveiling

In agrochemical discovery programs targeting fungicidal or herbicidal pyridine derivatives, the ability to install a free hydroxymethyl group at a late stage without damaging other sensitive functionality is critical. The MOM ether in this compound can be cleaved under mildly acidic conditions (aqueous HCl/MeOH or Dowex-50W resin) that are compatible with ester, amide, and carbamate functional groups commonly found in agrochemical candidates [1]. Compared to 2-chloro-6-methoxy-4-(methoxymethyl)pyridine (CAS 1402738-51-5), which requires harsh BBr₃ or HBr/AcOH conditions to cleave the simple methyl ether, the MOM-protected compound enables a significantly milder and more selective deprotection profile [2]. This is especially valuable in process chemistry, where harsh reagents increase impurity profiles and complicate purification.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The compound's three differentiated functional groups (C2–Cl for cross-coupling, C6–OMe for electronic tuning, C4–CH₂OMOM for deprotection/functionalization) make it an attractive building block for fragment elaboration and DNA-encoded library synthesis [1]. In DEL technology, the MOM protecting group provides a stable handle during DNA-compatible aqueous reaction conditions, with subsequent mild acidic deprotection enabling attachment of the free alcohol to DNA or solid support. This pre-functionalized intermediate saves 2–4 synthetic steps compared to starting from simpler pyridine building blocks, as quantified in Section 3, directly reducing library production timelines and costs [2].

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